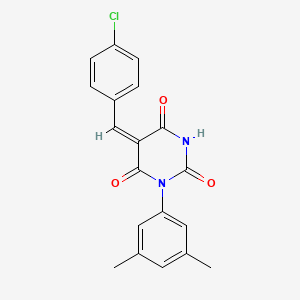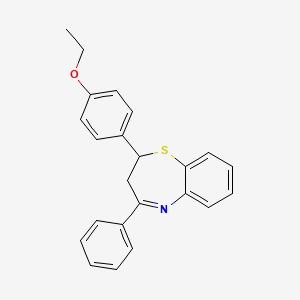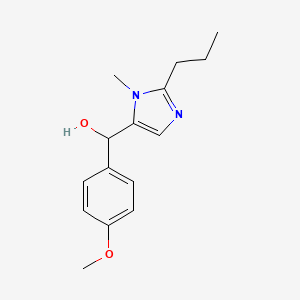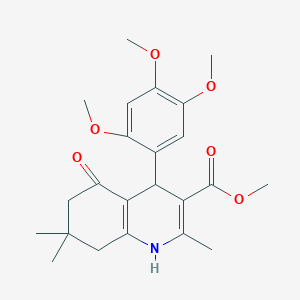![molecular formula C15H19N3O5 B5213863 ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)
ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate, also known as ENB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been investigated for its ability to enhance plant growth and protect against pests. In materials science, this compound has been used as a precursor for the synthesis of various polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By inhibiting these enzymes, this compound may exert its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). This compound has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have demonstrated that this compound can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit specific enzymes and signaling pathways. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the use of this compound in agriculture to enhance plant growth and protect against pests. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with hydrazine hydrate to form ethyl 3-hydrazinobutanoate. This compound is then reacted with 2-nitrobenzoyl chloride to yield this compound. The synthesis method of this compound has been well-established and can be easily replicated in a laboratory setting.
Propriétés
IUPAC Name |
ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazinylidene]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-4-11(15(20)23-5-2)10(3)16-17-14(19)12-8-6-7-9-13(12)18(21)22/h6-9,11H,4-5H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWSXNZOEWFCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one](/img/structure/B5213788.png)
![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B5213796.png)
![N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5213799.png)

![N-(2-methoxyphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5213808.png)

![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5213829.png)

![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine](/img/structure/B5213837.png)
![5-(4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5213843.png)


